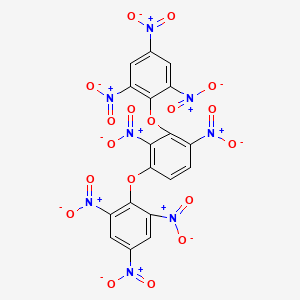
Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene is a complex organic compound characterized by its multiple nitro groups attached to a benzene ring. This compound is known for its high energy content and stability, making it of interest in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene typically involves nitration reactions. The process begins with the nitration of benzene to form nitrobenzene, followed by further nitration to produce dinitrobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure the purity and stability of the final product. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for nitration, reducing agents like hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amino derivatives, while substitution reactions can produce a wide range of functionalized benzene compounds .
Applications De Recherche Scientifique
Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro groups play a crucial role in these interactions, affecting the compound’s reactivity and stability. The pathways involved include various biochemical reactions that can lead to the formation of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dinitrobenzene: A simpler compound with two nitro groups attached to a benzene ring.
Trinitrophenol: Contains three nitro groups attached to a phenol ring.
Tetranitromethane: A highly nitrated compound with four nitro groups attached to a methane molecule.
Uniqueness
Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene is unique due to its combination of multiple nitro groups and phenoxy groups, which confer high energy content and stability. This makes it particularly valuable in applications requiring both properties, such as in the production of high-energy materials .
Propriétés
Numéro CAS |
94248-51-8 |
|---|---|
Formule moléculaire |
C18H6N8O18 |
Poids moléculaire |
622.3 g/mol |
Nom IUPAC |
1,3-dinitro-2,4-bis(2,4,6-trinitrophenoxy)benzene |
InChI |
InChI=1S/C18H6N8O18/c27-19(28)7-3-10(22(33)34)16(11(4-7)23(35)36)43-14-2-1-9(21(31)32)18(15(14)26(41)42)44-17-12(24(37)38)5-8(20(29)30)6-13(17)25(39)40/h1-6H |
Clé InChI |
IJWBCTQOFIMTJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
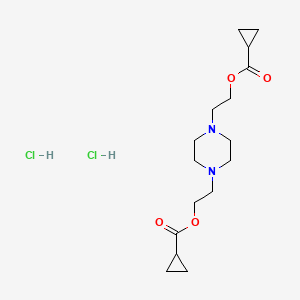

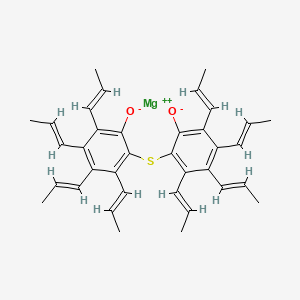
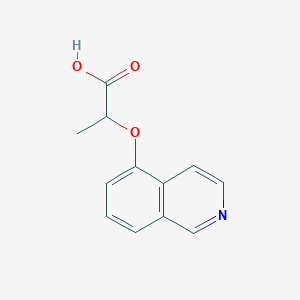
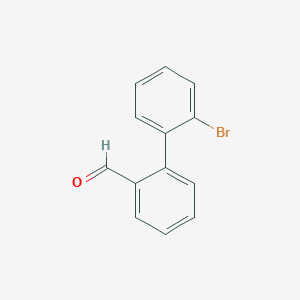
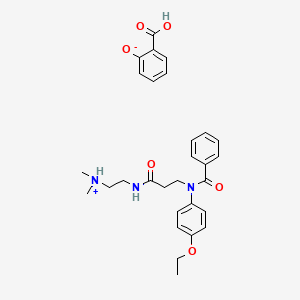
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
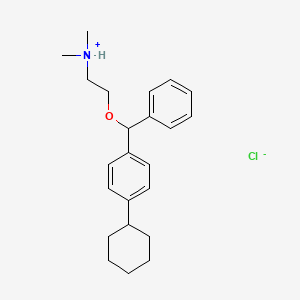
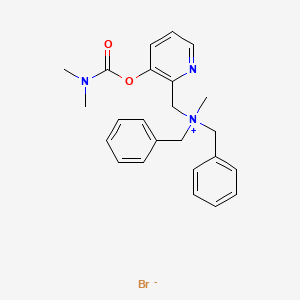
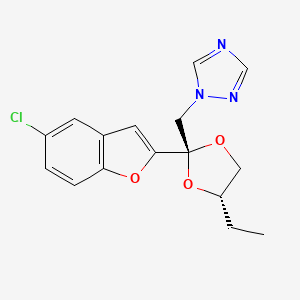

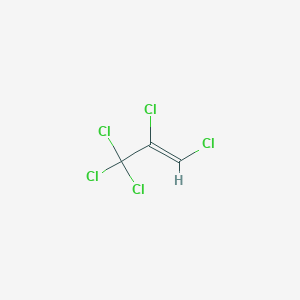
![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
